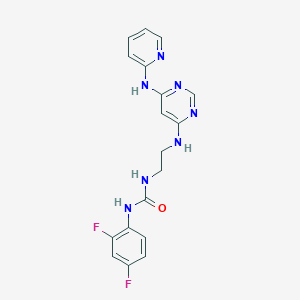

1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Description

1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a synthetic urea derivative featuring a 2,4-difluorophenyl group linked via an ethylurea bridge to a pyrimidine core substituted with a pyridin-2-ylamino moiety. The difluorophenyl group enhances metabolic stability and lipophilicity, while the pyrimidine-pyridine system may facilitate target binding through hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N7O/c19-12-4-5-14(13(20)9-12)26-18(28)23-8-7-22-16-10-17(25-11-24-16)27-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H2,23,26,28)(H2,21,22,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYIGKJIVXILNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of urea derivatives characterized by the presence of a difluorophenyl group and a pyridinyl-pyrimidinyl moiety. Its chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Notably, it has been shown to inhibit several key signaling pathways involved in cell proliferation and inflammation.

- Inhibition of Kinases : Research indicates that this compound may act as a kinase inhibitor, potentially targeting pathways involved in cancer progression. For instance, it could inhibit the activity of p38 MAPK, which plays a crucial role in stress signaling and inflammatory responses .

- Modulation of Cytokine Production : Similar compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production, suggesting that this compound might also modulate inflammatory cytokines .

- Cell Cycle Arrest : Studies have indicated that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it exhibited low nanomolar activity against melanoma cell lines, with IC50 values indicating potent inhibitory effects on cell viability .

| Cell Line | IC50 (nM) |

|---|---|

| UACC-62 (Melanoma) | 274 |

| Other Cancer Lines | Varies |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its ability to inhibit TNF-alpha production and other pro-inflammatory cytokines. This suggests a dual mechanism where it may both reduce inflammation and inhibit tumor growth.

Case Studies

- Study on Melanoma : A recent study evaluated the efficacy of various compounds similar to this compound against melanoma cells. The results indicated that modifications in the chemical structure could enhance activity against specific mutations like BRAF V600E .

- Inflammatory Models : In vivo models of osteoarthritis have demonstrated that related urea compounds can significantly reduce inflammation markers and improve joint function .

Scientific Research Applications

- Tyrosine Kinase Inhibition : The compound acts as a selective inhibitor of various tyrosine kinases, including c-Met and vascular endothelial growth factor receptors (VEGFRs). These kinases play crucial roles in cellular signaling pathways that regulate tumor growth and angiogenesis .

- Antitumor Effects : Preclinical studies have demonstrated significant anticancer activity against various cancer types, particularly non-small-cell lung cancer and hepatocellular carcinoma. The mechanism involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways, which are essential for tumor blood supply .

- In Vitro Studies : In vitro antiproliferative assays have shown that this compound exhibits potent activity against human cancer cell lines. For instance, it has been evaluated against the National Cancer Institute (NCI)-60 panel, revealing its effectiveness across multiple cancer types .

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Non-Small Cell Lung Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in animal models and inhibited metastasis by targeting angiogenic pathways.

- Combination Therapies : Research indicates that combining this compound with existing chemotherapy agents enhances therapeutic outcomes, suggesting its potential role in combination therapy regimens .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Urea Derivatives

Research Findings and SAR Analysis

- Substituent Impact : Fluorine substitution (target compound) improves metabolic stability over chlorine () or methoxy groups (), aligning with trends in drug design .

- Heterocycle Role : Pyrimidine-pyridine systems (target, BD337172) may offer superior target selectivity compared to thiadiazole-triazole hybrids (), due to reduced off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.